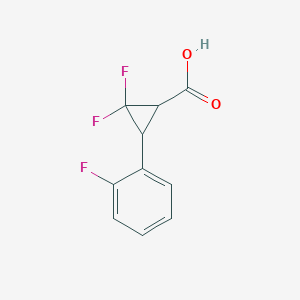

2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico es un compuesto orgánico que se caracteriza por la presencia de un anillo ciclopropano sustituido con átomos de flúor y un grupo ácido carboxílico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico se puede lograr a través de varios métodos. Un enfoque común involucra la ciclopropanación de un precursor adecuado, como un derivado de estireno fluorado, utilizando una fuente de difluorocarbeno. La reacción típicamente requiere la presencia de una base fuerte y un solvente adecuado para facilitar la formación del anillo ciclopropano .

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción. Además, la selección de reactivos rentables y ambientalmente benignos es crucial para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo ácido carboxílico se puede oxidar para formar derivados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otros grupos funcionales.

Sustitución: Los átomos de flúor en el anillo ciclopropano se pueden sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleófila pueden involucrar reactivos como la azida de sodio o los tioles.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo ácido carboxílico puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico tiene varias aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.

Industria: Se puede utilizar en la producción de productos químicos especiales y materiales avanzados.

Mecanismo De Acción

El mecanismo de acción del ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, modulando así su actividad. El anillo ciclopropano proporciona rigidez estructural, lo que puede influir en la reactividad y estabilidad generales del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 2,2-difluorociclopropano-1-carboxílico

- Ácido 3-(2-fluorofenil)ciclopropano-1-carboxílico

- Ácido 2,2-difluoro-3-fenilciclopropano-1-carboxílico

Singularidad

El ácido 2,2-difluoro-3-(2-fluorofenil)ciclopropano-1-carboxílico es único debido a la combinación de átomos de flúor y el anillo ciclopropano, que imparte propiedades químicas y físicas distintas. Estas características lo convierten en un compuesto valioso para diversas aplicaciones, particularmente en campos que requieren alta reactividad y especificidad .

Actividad Biológica

2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2098054-07-8) is a synthetic compound notable for its unique cyclopropane structure and fluorinated aromatic rings. Its molecular formula is C10H7F3O2 with a molecular weight of approximately 216.04 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

The compound features:

- Molecular Formula : C10H7F3O2

- Molecular Weight : 216.04 g/mol

- InChI Key : JPNAYMLLERRMQN-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Anti-inflammatory Properties

Studies indicate that this compound may exhibit significant anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary investigations have shown that this compound can induce apoptosis in various cancer cell lines. The compound appears to act through the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Cytokine Production : The compound may inhibit key signaling pathways involved in inflammation.

- Induction of Apoptosis : It could enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Table 1: Summary of Biological Studies

Detailed Findings

- Anti-inflammatory Effects : In a controlled study, treatment with the compound resulted in a significant decrease in inflammatory markers (e.g., IL-6 and TNF-alpha) in cultured macrophages, suggesting potential applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

- Anticancer Activity : A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The IC50 values ranged from 10 to 20 µM across different cell types.

- Mechanistic Insights : Further investigation into the signaling pathways indicated that the compound might activate the p53 pathway, which is crucial for regulating the cell cycle and inducing apoptosis under stress conditions.

Propiedades

Fórmula molecular |

C10H7F3O2 |

|---|---|

Peso molecular |

216.16 g/mol |

Nombre IUPAC |

2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H7F3O2/c11-6-4-2-1-3-5(6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |

Clave InChI |

JPNAYMLLERRMQN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2C(C2(F)F)C(=O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.